molecular formula C20H22O5 B1259060 maoecrystal P

maoecrystal P

Cat. No. B1259060
M. Wt: 342.4 g/mol
InChI Key: PTXBJCCXMBZGPW-ZUIFNPILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

maoecrystal P is a natural product found in Isodon eriocalyx with data available.

Scientific Research Applications

Novel Diterpenoid Structures

Maoecrystal P is part of a group of diterpenoids with unique structural features. For instance, Maoecrystal V, a related compound, possesses a novel C19 skeleton, indicative of the complex and diverse structures within this group. These compounds, derived from Chinese medicinal herbs like Isodon eriocalyx, offer significant insight into novel molecular architectures (Li et al., 2004).

Synthesis Challenges and Strategies

The synthesis of Maoecrystal V and its analogs has been a focal point in scientific research due to their complex structures. Various strategies and methodologies have been explored to construct these intricate molecules. For example, the total synthesis of Maoecrystal V involved key steps like Wessely oxidative dearomatization and an intramolecular Diels-Alder reaction (Zhang et al., 2011). Such studies enhance our understanding of synthetic chemistry and pave the way for the synthesis of other complex natural products.

Biological Activities and Potential Applications

Maoecrystal compounds exhibit notable biological activities. Maoecrystal V, for instance, has shown remarkable cytotoxicity towards cancer cells like HeLa cells. This suggests potential applications in the development of anti-cancer therapies (Li et al., 2004). The exploration of these compounds' biological properties could lead to significant advancements in medicinal chemistry and drug development.

properties

Product Name

maoecrystal P

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(1S,2S,5R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-ene-7,9,16-trione

InChI

InChI=1S/C20H22O5/c1-9-10-4-5-11-19(7-10,16(9)23)17(24)14(22)15-18(2,3)13-6-12(21)20(11,15)8-25-13/h10-11,13,22H,1,4-8H2,2-3H3/t10-,11-,13-,19+,20-/m1/s1

InChI Key

PTXBJCCXMBZGPW-ZUIFNPILSA-N

Isomeric SMILES

CC1([C@H]2CC(=O)[C@@]3(C1=C(C(=O)[C@]45[C@H]3CC[C@H](C4)C(=C)C5=O)O)CO2)C

Canonical SMILES

CC1(C2CC(=O)C3(C1=C(C(=O)C45C3CCC(C4)C(=C)C5=O)O)CO2)C

synonyms

maoecrystal P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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